molecular formula C17H18ClN3O3 B11991704 2-(tert-butylamino)-N-(2-chlorophenyl)-5-nitrobenzamide

2-(tert-butylamino)-N-(2-chlorophenyl)-5-nitrobenzamide

Cat. No.: B11991704
M. Wt: 347.8 g/mol
InChI Key: ILLWCRRSZOZUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE is a chemical compound with a complex structure that includes a tert-butylamino group, a chlorophenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a chlorophenylbenzamide precursor, followed by the introduction of the tert-butylamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butylamino group.

Scientific Research Applications

2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-ACETAMIDE: Shares a similar structure but lacks the nitro group.

    2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-BENZAMIDE: Similar structure but without the nitro group.

Uniqueness

2-TERT-BUTYLAMINO-N-(2-CHLORO-PHENYL)-5-NITRO-BENZAMIDE is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

2-(tert-butylamino)-N-(2-chlorophenyl)-5-nitrobenzamide

InChI

InChI=1S/C17H18ClN3O3/c1-17(2,3)20-14-9-8-11(21(23)24)10-12(14)16(22)19-15-7-5-4-6-13(15)18/h4-10,20H,1-3H3,(H,19,22)

InChI Key

ILLWCRRSZOZUFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.